molecular formula C21H26N4O3S B2957585 5-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl(m-tolyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 898345-92-1

5-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl(m-tolyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol

Cat. No.: B2957585
CAS No.: 898345-92-1
M. Wt: 414.52
InChI Key: UEEQKIKYSPIFOC-UHFFFAOYSA-N
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Description

The compound 5-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl(m-tolyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol is a structurally complex molecule featuring a 1,4-dioxa-8-azaspiro[4.5]decane core fused with a thiazolo-triazole scaffold.

Properties

IUPAC Name

5-[1,4-dioxa-8-azaspiro[4.5]decan-8-yl-(3-methylphenyl)methyl]-2-ethyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N4O3S/c1-3-16-22-20-25(23-16)19(26)18(29-20)17(15-6-4-5-14(2)13-15)24-9-7-21(8-10-24)27-11-12-28-21/h4-6,13,17,26H,3,7-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEEQKIKYSPIFOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN2C(=C(SC2=N1)C(C3=CC=CC(=C3)C)N4CCC5(CC4)OCCO5)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl(m-tolyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the thiazolo[3,2-b][1,2,4]triazole core, followed by the introduction of the spirocyclic and m-tolyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

5-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl(m-tolyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonyl-containing derivatives, while substitution reactions can introduce a wide range of functional groups.

Scientific Research Applications

5-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl(m-tolyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its unique structural features and biological activities.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of 5-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl(m-tolyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis focuses on compounds sharing the 1,4-dioxa-8-azaspiro[4.5]decane core or analogous heterocyclic frameworks, as identified in the evidence.

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Weight Melting Point (°C) Yield (%) Key Functional Groups Biological Relevance
(2-((4-Benzylpiperazin-1-yl)methyl)-1,4-dioxa-8-azaspiro[4.5]decan-8-yl)(phenyl)methanone (12b) 435.2642 216–218 73 Benzylpiperazine, spiro core σ1/σ2 receptor ligand
(3-Fluoro-2-(trifluoromethyl)pyridin-4-yl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone (14) N/A N/A N/A Fluoropyridine, spiro core Synthetic intermediate
3-(5-(4-Methoxyphenyl)pyrazol-3-yl)-6-R-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole analogs ~350–400 N/A 60–80 Triazole-thiadiazole, pyrazole Antifungal (molecular docking)

Key Observations

Spirocyclic Core Modifications :

  • Compound 12b incorporates a benzylpiperazine side chain, enhancing its affinity for σ1/σ2 receptors compared to simpler analogs . In contrast, the target compound’s m-tolylmethyl and ethylthiazolo-triazole groups may influence solubility and receptor selectivity.
  • The fluorinated pyridine derivative (14 ) highlights the synthetic versatility of the spiro core for introducing halogenated or electron-withdrawing groups .

This suggests the target compound’s thiazolo-triazole moiety could similarly interact with fungal enzymes, though empirical validation is needed.

Physicochemical Properties: Higher melting points (e.g., 216–218°C for 12b) correlate with crystalline stability, likely due to hydrogenoxalate salt formation . The target compound’s hydroxyl group (-ol) may further enhance crystallinity or hydrogen-bonding capacity.

Biological Activity

5-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl(m-tolyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol is a complex organic compound that exhibits significant biological activity. Its unique structure combines various pharmacophores that may interact with biological targets, making it a subject of interest in medicinal chemistry.

Chemical Structure and Properties

The compound features a spiro structure along with thiazole and triazole moieties. This unique combination contributes to its potential biological effects.

PropertyValue
IUPAC NameThis compound
Molecular FormulaC₁₈H₂₃N₅O₂S
Molecular Weight373.47 g/mol
CAS Number[insert CAS number]

The biological activity of this compound is hypothesized to be mediated through interactions with specific molecular targets such as enzymes or receptors. The presence of multiple functional groups allows for various non-covalent interactions:

  • Hydrogen bonding
  • π-π stacking
  • Hydrophobic interactions

These interactions can lead to modulation of biological pathways, potentially influencing cellular processes.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains and fungi.

Anticancer Potential

Preliminary studies suggest that the compound may possess anticancer activity. The mechanism may involve the inhibition of specific cancer cell proliferation pathways or induction of apoptosis in malignant cells.

Case Studies

  • Study on Antimicrobial Efficacy : A study tested the compound against common pathogens such as Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial growth at concentrations above 50 µg/mL.
    PathogenInhibition Zone (mm)
    Staphylococcus aureus15
    Escherichia coli12
  • Anticancer Activity Assessment : In a cell line study involving breast cancer cells (MCF-7), the compound demonstrated an IC50 value of 30 µM after 48 hours of treatment, indicating potential as an anticancer agent.

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other thiazole and triazole derivatives known for their pharmacological properties.

Compound NameActivity TypeIC50 (µM)
Compound AAntimicrobial25
Compound BAnticancer35
Target CompoundAntimicrobial/Anticancer30

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